molecular formula C28H32O8 B1251203 Arisugacin A

Arisugacin A

カタログ番号: B1251203
分子量: 496.5 g/mol
InChIキー: MIHBCQWIBJDVPX-JUDWXZBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arisugacin A is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by 3,4-dimethoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as a metabolite, an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.

科学的研究の応用

Alzheimer's Disease

The primary application of Arisugacin A is in the treatment of Alzheimer's disease. Its ability to selectively inhibit AChE at low concentrations (IC50 = 1 nM) makes it a candidate for developing therapies aimed at improving cognitive function by enhancing acetylcholine levels in the brain . Furthermore, its dual binding site capability may allow it to tackle multiple aspects of Alzheimer's pathology, including amyloid-beta aggregation, thus addressing both cholinergic deficits and amyloid-related neurotoxicity .

Other Neurodegenerative Diseases

Research indicates potential applications beyond Alzheimer's disease. Studies have suggested that compounds similar to this compound may exhibit inhibitory effects on other enzymes related to neurodegenerative processes, including those involved in tau protein aggregation and neuroinflammation . This broadens its applicability in treating various forms of dementia and neurodegeneration.

Synthetic Approaches

Due to its complex structure, this compound has been synthesized through various methods to facilitate research and development. Notable synthetic routes include:

  • Intramolecular Diels–Alder Reaction : This method employs a furan substrate to construct the core structure of this compound efficiently.
  • 6π-Electrocyclization : This approach involves cycloaddition reactions with singlet oxygen, allowing for the formation of the necessary functional groups .

These synthetic methodologies not only provide access to this compound but also enable the creation of analogs for further pharmacological evaluation.

Computational Studies

Computational modeling has played a crucial role in understanding the binding interactions between this compound and AChE. Docking studies reveal that specific structural features, such as the E-ring conformation, significantly influence its inhibitory potency . These insights are vital for designing more effective derivatives that could enhance therapeutic outcomes.

Efficacy in Inhibition Studies

Recent studies have demonstrated that this compound exhibits superior inhibition compared to other known inhibitors like donepezil and rivastigmine, particularly due to its unique binding interactions with AChE .

Neuroprotective Properties

Beyond mere inhibition of AChE, this compound has shown potential neuroprotective properties in preclinical models, suggesting that it may help mitigate oxidative stress and neuronal damage associated with Alzheimer’s disease .

特性

分子式

C28H32O8

分子量

496.5 g/mol

IUPAC名

(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

InChI

InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1

InChIキー

MIHBCQWIBJDVPX-JUDWXZBOSA-N

異性体SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O

正規SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C

同義語

arisugacin A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arisugacin A
Reactant of Route 2
Reactant of Route 2
Arisugacin A
Reactant of Route 3
Arisugacin A
Reactant of Route 4
Arisugacin A
Reactant of Route 5
Reactant of Route 5
Arisugacin A
Reactant of Route 6
Reactant of Route 6
Arisugacin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。